molecular formula C17H15ClF3NO5S B3533929 Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Cat. No.: B3533929
M. Wt: 437.8 g/mol
InChI Key: DJGYBJPIIIUPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of chloro, trifluoromethyl, and sulfamoyl groups attached to a phenoxyacetate backbone, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable phenol derivative under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The resulting intermediate is then further reacted with ethyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter certain substituents, such as the chloro or trifluoromethyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfamoyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while nucleophilic substitution can produce a variety of substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfamoyl group can form strong hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate stands out due to its combination of functional groups, which confer unique chemical and physical properties

Properties

IUPAC Name

ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO5S/c1-2-26-16(23)10-27-12-4-6-13(7-5-12)28(24,25)22-11-3-8-15(18)14(9-11)17(19,20)21/h3-9,22H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGYBJPIIIUPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.